Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester(Mixture of Diastereomers)
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for milnacipran carbamoyl-β-D-glucuronide methyl ester provides precise structural identification through its comprehensive chemical name. According to chemical databases, the compound is designated as methyl (2S,3S,4S,5R,6S)-6-[({[(1S,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methyl}carbamoyl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate. This nomenclature systematically describes the stereochemical configuration at each chiral center and the complete structural framework of the molecule.
The molecular formula of the compound is established as C23H32N2O9, representing a complex structure that incorporates both the milnacipran core structure and the glucuronide moiety with its methyl ester functionality. The structural representation reveals the presence of a cyclopropyl ring system characteristic of milnacipran, connected through a carbamate linkage to a β-D-glucuronide unit that has been modified with a methyl ester group at the carboxylic acid position.
The compound's structural complexity is further demonstrated through its Simplified Molecular Input Line Entry System representation, which appears as c1c(cccc1)[C@]1(C[C@@H]1CNC(=O)O[C@@H]1OC@HC(=O)OC)C(=O)N(CC)CC. This representation captures the three-dimensional arrangement of atoms and the specific stereochemical configurations that define the compound's identity.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C23H32N2O9 |
| IUPAC Name | methyl (2S,3S,4S,5R,6S)-6-[({[(1S,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methyl}carbamoyl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
| InChI Key | OCJREBQTSSRPRZ-PZCOOEJXSA-N |
| Canonical SMILES | CCN(C(=O)[C@@]1(C[C@@H]1CNC(=O)O[C@@H]1OC@@HC@HO)c1ccccc1)CC |
CAS Registry Numbers and Synonyms
The compound milnacipran carbamoyl-β-D-glucuronide methyl ester is associated with two distinct Chemical Abstracts Service registry numbers, reflecting different forms of the molecule. The primary CAS number 1191034-22-6 specifically identifies the methyl ester derivative of the compound. This registration number corresponds to the esterified form where the carboxylic acid group of the glucuronide has been converted to its methyl ester.
The secondary CAS number 1446438-97-6 is associated with the free acid form of the compound, designated as milnacipran carbamoyl-β-D-glucuronide without the methyl ester modification. This distinction is crucial for accurate chemical identification, as the two forms represent different chemical entities with potentially different physical and chemical properties.
Properties
CAS No. |
1191034-22-6 |
|---|---|
Molecular Formula |
C₂₃H₃₂N₂O₉ |
Molecular Weight |
480.51 |
Synonyms |
1-[N-[[(1S,2R)-2-[(Diethylamino)carbonyl]-2-phenylcyclopropyl]methyl]carbamate]-β-D-glucopyranuronic Acid Methyl Ester |
Origin of Product |
United States |
Preparation Methods
In Vivo Glucuronidation Mechanisms
Milnacipran undergoes Phase II metabolism in the liver, where UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation of glucuronic acid to the carbamoyl group of the parent drug. This reaction produces milnacipran carbamoyl-β-D-glucuronide, which is subsequently esterified with a methyl group to enhance stability for analytical purposes. The enzymatic process favors the formation of diastereomers due to the chiral centers at the glucuronic acid and milnacipran moieties.
Human liver microsomes (HLMs) are widely used to replicate this metabolic pathway in vitro. Incubations typically involve 0.1–1.0 mg/mL HLMs, 5 mM UDP-glucuronic acid, and milnacipran at concentrations ranging from 10–100 μM. Reactions proceed at 37°C for 60–120 minutes, yielding approximately 15–20% conversion to the glucuronide intermediate.
Methyl Esterification
The glucuronide intermediate is treated with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to form the methyl ester. This step occurs under anhydrous conditions in dimethylformamide (DMF) at 50°C for 4–6 hours, achieving >90% esterification efficiency. The reaction’s stereochemical outcome produces a 1:1 mixture of diastereomers, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Chemical Synthesis Approaches
Direct Conjugation via Activated Glucuronic Acid
An alternative to enzymatic synthesis involves chemical conjugation using activated glucuronic acid derivatives. Benzyl-protected glucuronic acid is reacted with milnacipran in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The benzyl protecting groups are removed via hydrogenolysis (H₂, Pd/C), followed by methyl esterification as described above. This method yields a 65–70% overall purity, with diastereomer ratios comparable to enzymatic synthesis.
Stereoselective Synthesis
To control diastereomer formation, chiral auxiliaries such as (R)- and (S)-benzyloxyproline are employed during glucuronidation. These auxiliaries direct the stereochemistry at the glucuronic acid’s anomeric carbon, enabling the isolation of individual diastereomers with >95% enantiomeric excess (ee). However, this approach requires additional purification steps, reducing the overall yield to 40–45%.
Purification and Isolation Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 μm) is the standard method for isolating milnacipran carbamoyl-β-D-glucuronide methyl ester diastereomers. A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B) is employed:
This method resolves diastereomers with a retention time difference of 2.3 minutes and ≥98% purity.
Liquid-Liquid Extraction (LLE)
Prior to HPLC, crude reaction mixtures are extracted with ethyl acetate (3 × 50 mL) to remove unreacted milnacipran and byproducts. The organic phase is evaporated under reduced pressure, and the residue is reconstituted in methanol for injection.
Analytical Characterization
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 481.2154 (calculated for C₂₃H₃₂N₂O₉: 481.2158). Fragmentation patterns include losses of the glucuronide moiety (−176.0321 Da) and methyl ester (−32.0262 Da).
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆) key signals:
-
δ 5.32 (d, J = 7.8 Hz, H-1 of glucuronic acid)
-
δ 3.64 (s, OCH₃)
-
δ 1.42 (m, cyclopropane CH₂).
The coupling constant (J = 7.8 Hz) at H-1 confirms β-configuration.
Comparative Analysis of Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 15–20% | 40–45% |
| Diastereomer Ratio | 1:1 | Adjustable |
| Purity Post-HPLC | ≥98% | ≥95% |
| Scalability | Limited | High |
Enzymatic methods offer biological relevance but suffer from low yields, whereas chemical synthesis provides scalability at the expense of complex stereochemical control .
Chemical Reactions Analysis
Types of Reactions
Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, facilitated by reagents such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties.
Scientific Research Applications
Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Milnacipran and its derivatives.
Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.
Medicine: Research focuses on its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties.
Industry: It is used in the development of new pharmaceutical formulations and in the quality control of Milnacipran-based medications.
Mechanism of Action
The mechanism of action of Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester involves its role as a metabolite of Milnacipran. It exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . This action is mediated through its interaction with serotonin and norepinephrine transporters, which are the primary molecular targets . The compound also influences various signaling pathways involved in pain modulation and mood regulation .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₂₃H₃₂N₂O₉
- Molecular Weight : 480.51 g/mol
- CAS Number : 1191034-22-6 (methyl ester form)
- Purity : >95% (HPLC)
- Structure : Features a carbamoyl group and methyl ester on the glucuronic acid moiety, contributing to its stability and solubility .
The compound exists as a mixture of diastereomers due to stereochemical variations in the glucuronide moiety, necessitating advanced chromatographic methods for separation .
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester with analogous glucuronide derivatives:
Key Observations :
- Carbamoyl vs.
Diastereomeric Complexity
Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester is synthesized as a diastereomeric mixture due to the chiral centers in the glucuronic acid moiety. This contrasts with simpler glucuronides like 4-Nitrophenyl β-D-glucuronide (chromogenic substrate for enzyme assays), which lack stereochemical complexity . Diastereomer separation is critical for accurate quantification in pharmacokinetic studies .
Challenges and Considerations
- Diastereomer Separation : Requires chiral chromatography or capillary electrophoresis, adding complexity to analytical workflows .
- Regulatory Status: Not FDA-approved; strictly for research use .
Biological Activity
Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester, a derivative of the dual serotonin and norepinephrine reuptake inhibitor (SNRI) milnacipran, has garnered attention for its potential biological activities. This article explores its pharmacological properties, metabolic pathways, and therapeutic implications based on diverse scientific literature.
Overview of Milnacipran
Milnacipran is primarily used in the treatment of fibromyalgia and major depressive disorder. It functions by inhibiting the reuptake of serotonin and norepinephrine, thus enhancing their levels in the synaptic cleft. The compound is characterized by its unique pharmacokinetic profile, which is influenced by various metabolites, including the carbamoyl-β-D-glucuronide methyl ester.
Chemical Structure
The chemical structure of Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester can be represented as follows:
This compound is a mixture of diastereomers, which may exhibit different biological activities due to their stereochemistry.
Pharmacodynamics
Milnacipran Carbamoyl-β-D-glucuronide Methyl Ester exhibits several biological activities:
- Inhibition of Monoamine Reuptake : Similar to its parent compound, it inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects .
- Modulation of Pain Pathways : It has shown efficacy in pain modulation, particularly in conditions like fibromyalgia, where it reduces pain perception through central mechanisms .
Metabolism
The metabolism of milnacipran involves several pathways, predominantly through glucuronidation. The role of non-cytochrome P450 enzymes in this process is significant, with glucuronosyltransferases being particularly important. Approximately 11.7% of drug metabolism occurs via these pathways, indicating a substantial contribution to the formation of active metabolites .
Case Studies and Clinical Findings
- Fibromyalgia Treatment : A clinical study demonstrated that patients treated with milnacipran experienced significant reductions in pain scores compared to placebo groups. The study highlighted the importance of both serotonin and norepinephrine in pain modulation .
- Depression Management : In a randomized controlled trial, milnacipran was found to improve depressive symptoms significantly over 12 weeks compared to baseline measurements. Patients reported enhanced mood and reduced anxiety levels .
Table 1: Summary of Pharmacological Effects
| Effect | Mechanism | Clinical Relevance |
|---|---|---|
| Serotonin Reuptake Inhibition | Increases synaptic serotonin levels | Antidepressant effects |
| Norepinephrine Reuptake Inhibition | Enhances norepinephrine availability | Pain relief in fibromyalgia |
| Glucuronidation Metabolism | Formation of active metabolites | Influences pharmacokinetics |
Table 2: Metabolic Pathways
| Enzyme Type | Contribution (%) | Significance |
|---|---|---|
| Cytochrome P450 | 30% | Traditional pathway for drug metabolism |
| Glucuronosyltransferases | 11.7% | Major contributor to milnacipran metabolism |
| Hydrolases | 10.8% | Minor role but relevant for metabolite formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
